REACTION_CXSMILES
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[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]#[CH:17]>CC(C)=O>[CH2:17]([O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[C:16]#[CH:15] |f:1.2.3|
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Name
|
|
Quantity
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49.6 g
|
Type
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reactant
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Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
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700 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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65.6 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
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C(C#C)Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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3-necked, round bottom flask equipped
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Type
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TEMPERATURE
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Details
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with reflux condensor, air stirrer and nitrogen bubbler
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Type
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ADDITION
|
Details
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added to the reaction
|
Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
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at reflux for three days
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Duration
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3 d
|
Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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the solvent removed
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Type
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EXTRACTION
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Details
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extracted three times with 2.5 N aqueous sodium hydroxide
|
Type
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ADDITION
|
Details
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while adding ice
|
Type
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EXTRACTION
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Details
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extracted twice with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined ethereal layers were dried over magnesium sulfate, charcoal
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Type
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ADDITION
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Details
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was added
|
Type
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FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
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CUSTOM
|
Details
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The solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
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the remaining dark brown sludge was purified by chromatography in two portions on a Waters Prep 500
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Type
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CUSTOM
|
Details
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equipped with two silica gel cartridges
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Type
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WASH
|
Details
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eluted with 20% ethyl acetate in hexane
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Name
|
|
Type
|
|
Smiles
|
C(C#C)OC1=CC=C(C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |